molecular formula C13H14N2O3 B1613737 Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate CAS No. 723339-63-7

Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate

Cat. No. B1613737
CAS RN: 723339-63-7
M. Wt: 246.26 g/mol
InChI Key: VBAFPHAPTHNKIO-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “3-methoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with a methoxy group (OCH3) attached to it .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like single-crystal X-ray refinements . This allows for the determination of electron density distribution, critical points, and other properties that are fundamental to understanding the nature of intra- and intermolecular charge transfer .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the electron density distribution of (Z)-3-N-(ethyl)-2-N '-(3-methoxyphenyl imino) thiazolidine-4-one was determined by single-crystal X-ray refinements .

Scientific Research Applications

Synthesis and Characterization

Ethyl 5(3)-(4-methoxyphenyl)-1H-pyrazole-3(5)carboxylate, a derivative of Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate, has been synthesized and characterized in various studies. For instance, Huang Jie-han (2008) described its synthesis through Claisen condensation and Knorr cyclization, further reacting it with hydrazine hydrate to obtain new compounds (Huang, 2008).

Auxin Activities and Antiblastic Properties

Ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate was synthesized by Yue et al. (2010), leading to new compounds with observed auxin activities. While these activities were not high, some of the compounds demonstrated antiblastic properties to wheat gemma (Yue et al., 2010).

Precursor in Synthesis of Condensed Pyrazoles

Eglė Arbačiauskienė et al. (2011) used ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates in Sonogashira-type cross-coupling reactions to synthesize various condensed pyrazoles. These included pyrano[4,3-c]pyrazol-4(1H)-ones and 4H-pyrazolo[4,3-c]pyridin-4-ones (Arbačiauskienė et al., 2011).

Antioxidant Activity

Goulart et al. (2020) reported the one-pot synthesis of 5-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxylates and measured their antioxidant activity. They observed that increasing the alcohol chain length decreases the antioxidant potential of the molecular system derived from raspberry ketone (Goulart et al., 2020).

Regioselective Synthesis

Ashton and Doss (1993) explored the regioselective synthesis of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, providing insights into the structural assignments of these compounds. They achieved definitive structure assignment through NOE difference experiments and NMR methods (Ashton & Doss, 1993).

Optical Nonlinearity and Potential NLO Materials

Chandrakantha et al. (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and studied their optical nonlinearity using laser pulses. They identified compounds with significant nonlinearity, suggesting their potential for optical limiting applications (Chandrakantha et al., 2013).

Safety and Hazards

The safety data sheet for similar compounds suggests that they may cause serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, or spray, and to wash skin thoroughly after handling .

Future Directions

The future directions for research on similar compounds could involve developing multifunctional drugs and improving their activity . The novel scaffolds of triazole-pyrazole-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(16)12-8-11(14-15-12)9-5-4-6-10(7-9)17-2/h4-8H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAFPHAPTHNKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628469
Record name Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

723339-63-7
Record name Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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